molecular formula C9H8ClN3S2 B1663148 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole CAS No. 72836-33-0

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole

Cat. No. B1663148
CAS RN: 72836-33-0
M. Wt: 257.8 g/mol
InChI Key: SPABJFQNGHSGMG-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is a chemical compound with the CAS number 72836-33-0 .


Synthesis Analysis

The synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole and similar compounds has been carried out effectively with the use of ultrasound . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is C9H8ClN3S2. It has an average mass of 257.763 Da and a monoisotopic mass of 256.984802 Da .


Chemical Reactions Analysis

The reactions and the chemical species which take place in the synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .

Scientific Research Applications

Antimicrobial Applications

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, novel derivatives containing the 1,3,4-thiadiazole moiety have shown significant anti-Helicobacter pylori activity, outperforming the standard drug metronidazole in some cases (Mohammadhosseini, Letafat, Siavoshi, Emami, Safari, Shafiee, & Foroumadi, 2008).

Anticancer Potential

Research indicates that derivatives of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have potential in cancer treatment. For example, certain disulfide derivatives containing the 1,3,4-thiadiazole moiety showed significant antiproliferative activities against various cancer cell lines, including human liver, breast, and lung cancer cells (Sha, Fen, Xiaoyun, Jijun, Xuefeng, Baolin, Yuming, & Baoquan, 2015). Another study found that specific 2-amino-1,3,4-thiadiazole derivatives displayed notable anticancer activity in vitro, particularly against brain astrocytoma and glioma cell lines, without being toxic to normal cells (Juszczak, Matysiak, Niewiadomy, & Rzeski, 2011).

Corrosion Inhibition

This chemical has also been studied for its role in corrosion inhibition. A study on a similar 1,3,4-thiadiazole derivative highlighted its effectiveness as a corrosion inhibitor for mild steel in acidic environments, showcasing a high degree of protection (Attou et al., 2020). In another instance, various 2-amino-1,3,4-thiadiazole derivatives were shown to be effective organic inhibitors against mild steel corrosion in hydrochloric acid solution (Quraishi & Khan, 2005).

CNS Activity

Some derivatives of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have been explored for their central nervous system (CNS) activity. A study demonstrated that certain derivatives possess marked antidepressant and anxiolytic properties, with a promising compound characterized by mixed antidepressant-anxiolytic activity and minimal side effects like sedation and amnesia (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).

Future Directions

The synthesized compounds have shown high activity against the urease enzyme, which is essential for the survival of Helicobacter pylori . Therefore, these compounds might be promising candidates for further evaluation .

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPABJFQNGHSGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326096
Record name 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole

CAS RN

72836-33-0
Record name 5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-amine
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Record name NSC 523933
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Record name 72836-33-0
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Record name 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 35 ml of water and 70 ml of ethanol, 12.8 g of 2-amino-5-mercapto-1,3,4-thiadiazol and 43 g of sodium hydroxide were added. To this mixture, 14.8 g of 4-chlorobenzyl chloride was added and the mixture was stirred at room temperature for 1 hour. Water was added and the reaction mixture was filtered The residue was washed with water and an ethanol/n-hexane (1:1) mixture, and was dried under reduced pressure, and thus 23.1 g of 2-amino-5-(4-chlorobenzylthio)-1,3,4-thiadiazole was obtained. m.p. 162°~164° C. Yield 93%.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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